APX879

immunosuppression calcineurin inhibition T‑cell activation

Standard macrolide calcineurin inhibitors (FK506, CsA) cause lethal host immunosuppression, blocking their use as antifungals despite validated target engagement. APX879 solves this via a C22-acetohydrazine modification that favors fungal FKBP12 (Phe88) over human (His88). - 71-fold reduction in immunosuppression vs. FK506. - In vivo efficacy in murine cryptococcal model without immunosuppression (4-fold improved therapeutic window). - MIC 2-4 μg/mL against M. circinelloides; validated scaffold for structure-guided optimization.

Molecular Formula C46H73N3O12
Molecular Weight 860.1 g/mol
Cat. No. B15602798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPX879
Molecular FormulaC46H73N3O12
Molecular Weight860.1 g/mol
Structural Identifiers
InChIInChI=1S/C46H73N3O12/c1-11-14-33-20-26(2)19-27(3)21-39(58-9)42-40(59-10)23-29(5)46(56,61-42)43(53)44(54)49-18-13-12-15-35(49)45(55)60-41(30(6)37(52)25-34(33)48-47-31(7)50)28(4)22-32-16-17-36(51)38(24-32)57-8/h11,20,22,27,29-30,32-33,35-42,51-52,56H,1,12-19,21,23-25H2,2-10H3,(H,47,50)/b26-20+,28-22+,48-34-/t27-,29+,30+,32-,33+,35-,36+,37-,38+,39-,40-,41+,42+,46+/m0/s1
InChIKeySNUGJLTYIQECPY-OZIGKTPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

APX879 Compound Selection Guide: C22-Modified FK506 Analog with Reduced Immunosuppression and Retained Broad-Spectrum Antifungal Activity


APX879 is a semi-synthetic, C22-acetohydrazine-modified analog of the macrolide FK506 (tacrolimus), specifically engineered as a fungal-selective calcineurin inhibitor [1]. By exploiting conformational differences in the 80s loop of fungal versus human FKBP12—most notably the non-conserved Phe88 residue—APX879 retains broad-spectrum in vitro antifungal activity while exhibiting a 71-fold reduction in immunosuppressive activity relative to FK506 [2]. This profile positions APX879 as a critically differentiated tool for antifungal discovery programs aiming to decouple calcineurin-targeted antifungal efficacy from host immunosuppression.

Workflow Fungal-selective calcineurin inhibition studies
Selection logic Reduced immunosuppression context vs FK506
Use context Antifungal tool compound for decoupling target engagement from host immune effects

Why FK506 and In-Class Calcineurin Inhibitors Cannot Substitute for APX879 in Antifungal R&D


FK506 (tacrolimus) and cyclosporine A are potent calcineurin inhibitors that suppress human T‑cell activation, making them clinically unusable as antifungals despite validated target engagement [1]. Simple interchange of FK506 for APX879 would reintroduce severe immunosuppression, while other antifungal classes (azoles, echinocandins, polyenes) target distinct pathways and do not address calcineurin-mediated fungal virulence and drug tolerance [2]. APX879’s C22 modification confers a quantifiable differentiation in the FKBP12-binding interface—favoring fungal Phe88 over human His88—that cannot be recapitulated by unmodified FK506 or commercial immunosuppressive CN inhibitors [1]. The following quantitative evidence guide substantiates exactly where APX879 diverges from its closest analog FK506 and why this difference is critical for antifungal drug discovery and chemical biology applications.

FK506 Immunosuppressive activity profile may not transfer; host immune endpoint context differs significantly.
Cyclosporine A CN inhibitor class mismatch; immunosuppression endpoint profile and target complex may not align.
Other antifungals Azole, echinocandin, polyene classes target distinct pathways and do not address CN-mediated virulence.

APX879 Quantitative Differentiation Evidence: Head‑to‑Head Comparisons with FK506 Across Key Antifungal Selection Parameters


Immunosuppressive Activity: APX879 Exhibits 71‑Fold Reduction Compared to FK506

APX879 displayed a 71‑fold reduction in immunosuppressive activity relative to FK506 in a T‑cell activation assay [1]. This is the primary differentiator that enables calcineurin to be pursued as an antifungal target without compromising host immunity. The C22‑acetohydrazine substitution selectively impairs interaction with human FKBP12 (His88) while preserving fungal FKBP12 (Phe88) recognition [2].

Immunosuppressive Activity
Head-to-head
71-fold reduction vs FK506 (T-cell activation assay)
Supports selective calcineurin pathway inhibition context
NFAT-luciferase reporter in Jurkat cells; requires model-specific validation
immunosuppression calcineurin inhibition T‑cell activation

In Vitro Antifungal Spectrum and Potency: APX879 Retains Broad Activity Against Pathogenic Fungi

APX879 maintained broad‑spectrum in vitro antifungal activity, with MIC values of 0.5–1 μg/mL against Aspergillus fumigatus and Cryptococcus neoformans, 2–4 μg/mL against Mucor circinelloides, and 8 μg/mL against Candida albicans, albeit reduced relative to FK506 [1]. The 4‑fold improvement in therapeutic window reflects the net benefit of drastically reduced immunosuppression (71‑fold) against a 17‑fold reduction in antifungal efficacy in C. neoformans [1].

Antifungal Spectrum
Head-to-head
A. fumigatus 0.5–1; C. neoformans 0.5–1; M. circinelloides 2–4; C. albicans 8 μg/mL
Supports broad-spectrum antifungal screening context
Broth microdilution; MIC endpoint review; Mucorales profile context-dependent
antifungal susceptibility MIC Candida albicans Aspergillus fumigatus Cryptococcus neoformans Mucor circinelloides

FKBP12 Binding Affinity: APX879 Shows 40–100‑Fold Weaker Binding Than FK506, Conferring Species‑Dependent Selectivity

While FK506 binds human and fungal FKBP12 proteins with uniformly high affinity (Kd 2–5 nM), APX879 binds 40‑ to 100‑fold less tightly (Kd 120–450 nM) [1]. Critically, NMR, ITC, and MD simulations reveal that APX879 binding to human FKBP12 (His88) is differentially weaker than to fungal FKBP12 (Phe88), providing a molecular basis for the reduced immunosuppression [1][2].

FKBP12 Binding Affinity
Head-to-head
Kd 120–450 nM (APX879) vs 2–5 nM (FK506)
Supports structure-based selectivity optimization context
ITC/NMR data; species-dependent affinity review required
FKBP12 binding affinity Kd isothermal titration calorimetry NMR

In Vivo Efficacy and Safety: APX879 Demonstrates Antifungal Activity in a Murine Cryptococcal Infection Model with Reduced Immunosuppression

In a murine model of invasive cryptococcal infection, APX879 confirmed in vivo efficacy while exhibiting reduced immunosuppressive effects compared to FK506 [1][2]. A 4‑fold net improvement in the therapeutic window was calculated based on the 71‑fold immunosuppression reduction balanced against a 17‑fold reduction in efficacy against C. neoformans [1].

In Vivo Efficacy & Safety
Head-to-head
4-fold net therapeutic window improvement in murine cryptococcal model
Supports in vivo model-response endpoint monitoring
Murine infection model; endpoint review limited to reported context
in vivo efficacy murine model cryptococcal infection therapeutic window

Recommended Research and Industrial Application Scenarios for APX879 Based on Quantitative Differentiation Evidence


Calcineurin‑Targeted Antifungal Drug Discovery and Lead Optimization Programs

APX879 serves as the foundational scaffold for structure‑guided optimization of non‑immunosuppressive calcineurin inhibitors. Its 71‑fold reduction in immunosuppression [1] and 40–100‑fold weaker FKBP12 binding [1] provide a validated starting point for iterative modifications at C15, C16, C18, C36, and C37 positions, as identified by the authors, to enhance both potency and fungal selectivity [2].

In Vivo Pharmacodynamic Studies of Fungal Calcineurin Inhibition in Immunocompromised Host Models

APX879 is the only calcineurin inhibitor with demonstrated in vivo antifungal efficacy in a murine cryptococcal infection model without concomitant host immunosuppression, yielding a 4‑fold improved therapeutic window [1]. This makes it the reagent of choice for proof‑of‑concept studies exploring calcineurin as an antifungal target in neutropenic or otherwise immunocompromised animal models.

Biophysical and Structural Biology Studies of FKBP12‑Ligand Interactions Across Species

With available high‑resolution crystal structures of APX879 bound to human, A. fumigatus, and M. circinelloides FKBP12 [1][2], and complementary biophysical data (ITC, NMR, MD simulations), APX879 is uniquely suited for comparative studies investigating the molecular determinants of species‑selective FKBP12 recognition and calcineurin inhibition.

Antifungal Susceptibility Testing and Resistance Mechanism Profiling in Mucorales and Emerging Pathogens

Given APX879’s MIC of 2–4 μg/mL against M. circinelloides [1], a pathogen with limited treatment options, it is the appropriate calcineurin‑targeted probe for susceptibility profiling in Mucorales collections and for investigating calcineurin‑mediated drug tolerance and resistance mechanisms in emerging fungal pathogens.

Application
Selection Property
Validation Focus
Calcineurin-targeted antifungal lead optimization
Reduced immunosuppression scaffold
C15/C16/C18/C36/C37 structure-activity review
In vivo PD studies in immunocompromised host models
In vivo antifungal model-response context
Therapeutic window endpoint review
Biophysical studies of FKBP12-ligand interactions
Species-selective FKBP12 recognition profile
ITC/NMR/MD simulation correlation review
Antifungal susceptibility profiling in Mucorales
Mucorales MIC endpoint context
Calcineurin-mediated drug tolerance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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